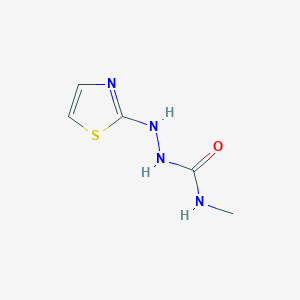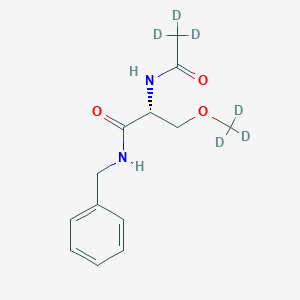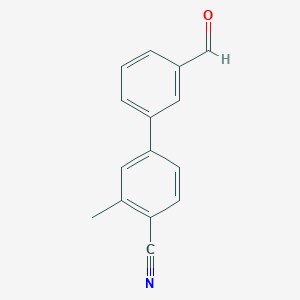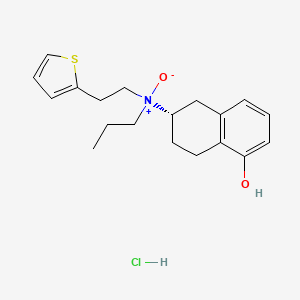
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a combination of pyrimidine, pyrazole, morpholine, and thiazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Thiazole Ring Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Morpholine Ring Synthesis: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its complex structure.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mécanisme D'action
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine: Lacks the morpholine ring.
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl)-1,3-thiazol-2-amine: Lacks the pyrazole ring.
Uniqueness
The presence of all four rings (pyrimidine, pyrazole, morpholine, and thiazole) in a single molecule makes N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine unique. This combination may confer unique biological activities and chemical properties.
Propriétés
Formule moléculaire |
C15H17N7OS |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(4-methylpyrimidin-2-yl)-4-(5-morpholin-4-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N7OS/c1-10-2-3-16-14(18-10)20-15-19-12(9-24-15)11-8-17-21-13(11)22-4-6-23-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,17,21)(H,16,18,19,20) |
Clé InChI |
XWDULTMBUVRNNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NC2=NC(=CS2)C3=C(NN=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)










![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)

